alpha-Peltoboykinolic acid

Catalog No.
S572939
CAS No.
24778-49-2
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Peltoboykinolic acid

CAS Number

24778-49-2

Product Name

alpha-Peltoboykinolic acid

IUPAC Name

(1S,2R,4aR,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-1,2,4a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-18-10-13-27(5)16-17-30(25(32)33)20(24(27)19(18)2)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27-,28+,29-,30-/m1/s1

InChI Key

RXVRYAUOTRSYDU-RKQWDYETSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Synonyms

3-hydroxyurs-12-en-27-oic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C(=O)O)C

Description

alpha-Peltoboykinolic acid is a natural product found in Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens with data available.

Alpha-Peltoboykinolic acid is a naturally occurring compound primarily found in species such as Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens. This compound belongs to the class of triterpenoids, which are characterized by their complex structures derived from isoprene units. The molecular formula for alpha-Peltoboykinolic acid is C30H48O4, indicating a significant degree of complexity and potential biological activity.

Typical of triterpenoids, including:

  • Hydrolysis: This reaction involves the breakdown of ester bonds in the presence of water, leading to the formation of acids and alcohols.
  • Oxidation: Alpha-Peltoboykinolic acid may be oxidized to form various derivatives, which could enhance its biological properties.
  • Reduction: The compound can also participate in reduction reactions, potentially altering its functional groups and reactivity.

These reactions are crucial for understanding the compound's stability and reactivity under different conditions.

Research indicates that alpha-Peltoboykinolic acid exhibits several significant biological activities:

  • Antioxidant Properties: It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Inhibition of Enzymes: The compound shows inhibitory effects against enzymes such as alpha-amylase, alpha-glucosidase, and lipase, suggesting potential applications in managing diabetes and obesity .
  • Antifibrotic Effects: Studies have shown that alpha-Peltoboykinolic acid can attenuate epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor beta 1 (TGF-β1), which is relevant in conditions like pulmonary fibrosis .

Alpha-Peltoboykinolic acid can be isolated from plant sources through various extraction and purification techniques:

  • Extraction: Plant materials are typically extracted using solvents such as ethanol or dichloromethane. For instance, extracts from Astilbe rubra have been used to isolate this compound.
  • Chromatography: Techniques such as silica gel column chromatography are employed to purify the compound from crude extracts. Sequential elution with different solvent mixtures aids in isolating pure alpha-Peltoboykinolic acid .

The potential applications of alpha-Peltoboykinolic acid span various fields:

  • Pharmaceuticals: Given its antioxidant and enzyme-inhibitory properties, it may be developed into therapeutic agents for managing metabolic disorders.
  • Cosmetics: Its antioxidant capacity makes it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: The compound could be utilized in dietary supplements targeting metabolic health.

Interaction studies involving alpha-Peltoboykinolic acid have revealed its capacity to modulate various biological pathways. Notably, it has been shown to inhibit the Smad signaling pathway activated by TGF-β1, which plays a critical role in fibrosis development. This inhibition suggests that alpha-Peltoboykinolic acid could serve as a therapeutic agent in fibrotic diseases by disrupting key signaling cascades involved in cellular transition and extracellular matrix production .

Several compounds share structural or functional similarities with alpha-Peltoboykinolic acid. Here are some notable examples:

Compound NameSourceKey Activities
Beta-Peltoboykinolic AcidAstilbe rubraAntifibrotic, antioxidant
Maslinic AcidOlea europaeaAnti-tumor, apoptosis-inducing
Ursolic AcidVarious plantsAnti-inflammatory, anticancer

Uniqueness of Alpha-Peltoboykinolic Acid

Alpha-Peltoboykinolic acid stands out due to its specific inhibitory effects on TGF-β1-induced EMT and its unique structural characteristics as a triterpenoid. While similar compounds may exhibit overlapping biological activities, the distinct pathways targeted by alpha-Peltoboykinolic acid highlight its potential as a specialized therapeutic agent.

alpha-Peltoboykinolic acid possesses the molecular formula C₃₀H₄₈O₃, representing a pentacyclic triterpenoid compound with significant structural complexity [31]. The molecular weight of this compound is precisely 456.3603454 atomic mass units, placing it within the characteristic range of oleanane-type triterpenes [31]. This molecular composition indicates the presence of thirty carbon atoms, forty-eight hydrogen atoms, and three oxygen atoms, which is consistent with the structural framework typical of naturally occurring pentacyclic triterpenoids [32].

The compound is also known by several systematic names, including 3beta-Hydroxyurs-12-en-27-oic acid and (+)-alpha-Peltoboykinolic acid, reflecting its stereochemical configuration and functional group arrangement [31]. The Chemical Abstracts Service registry number for alpha-Peltoboykinolic acid is 24778-49-2, providing a unique identifier for this specific molecular entity [31].

PropertyValueReference
Molecular FormulaC₃₀H₄₈O₃ [31]
Molecular Weight456.3603454 g/mol [31]
Chemical Abstracts Service Number24778-49-2 [31]
International Union of Pure and Applied Chemistry Name3beta-Hydroxyurs-12-en-27-oic acid [31]

Structural Elucidation and Stereochemistry

alpha-Peltoboykinolic acid belongs to the ursane-type pentacyclic triterpenoid family, characterized by a specific tetracyclic backbone with defined stereochemical centers [20] [31]. The compound features a hydroxyl group at the C-3 position in the beta configuration and a carboxylic acid functionality at the C-27 position [20] [31]. This structural arrangement distinguishes it from its isomer beta-Peltoboykinolic acid, which belongs to the oleanane-type triterpenoid series [2] [3].

The stereochemical configuration of alpha-Peltoboykinolic acid has been determined through comprehensive spectroscopic analysis, revealing specific three-dimensional spatial arrangements that influence its biological and chemical properties [20]. The compound exhibits multiple chiral centers throughout its pentacyclic framework, contributing to its unique molecular geometry and potential for stereoisomerism [20].

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemistry: (4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid, indicating the specific spatial orientation of each substituent [2]. The structural elucidation has been confirmed through comparison with published spectral data and chemical derivatization studies [3] [16].

Physical Properties

Melting and Boiling Points

The melting and boiling point data for alpha-Peltoboykinolic acid have not been extensively documented in the available literature. However, compounds with similar molecular structures and weights within the pentacyclic triterpenoid family typically exhibit melting points in the range of 200-300°C due to their rigid molecular frameworks and intermolecular hydrogen bonding capabilities [2]. The high molecular weight and complex structure of alpha-Peltoboykinolic acid suggest that it would possess elevated thermal transition temperatures characteristic of this compound class [32].

Solubility Characteristics

alpha-Peltoboykinolic acid demonstrates characteristic solubility patterns typical of pentacyclic triterpenoids with both polar and nonpolar functional groups [2] [3]. The compound exhibits good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, which facilitates laboratory manipulations and analytical procedures [2]. The presence of both carboxylic acid and hydroxyl functional groups contributes to moderate polarity, affecting its partitioning behavior in different solvent systems [3].

The compound shows limited solubility in water due to its predominantly hydrophobic pentacyclic structure, which is characteristic of triterpenoid compounds [2]. This solubility profile has important implications for extraction procedures and purification methodologies used in isolation from natural sources [3] [16].

Optical Rotation

alpha-Peltoboykinolic acid exhibits optical activity due to its multiple chiral centers within the pentacyclic framework [31]. The compound is designated as (+)-alpha-Peltoboykinolic acid, indicating dextrorotatory behavior when plane-polarized light passes through solutions of the compound [31]. The specific rotation value has been used as a characteristic physical property for compound identification and purity assessment [20].

The optical rotation properties distinguish alpha-Peltoboykinolic acid from its structural isomers and provide valuable information about its stereochemical configuration [31]. These optical properties are concentration and solvent-dependent, requiring standardized measurement conditions for accurate characterization [14].

Spectroscopic Properties

Nuclear Magnetic Resonance Characterization

alpha-Peltoboykinolic acid has been characterized using both one-dimensional and two-dimensional nuclear magnetic resonance spectroscopic techniques [3] [16]. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various proton environments within the pentacyclic structure [3]. The carboxylic acid proton typically appears as a broad singlet around 12 parts per million, confirming the presence of the carboxyl functionality [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of alpha-Peltoboykinolic acid [3] [16]. The carboxyl carbon resonates in the range of 170-180 parts per million, characteristic of carboxylic acid carbons [23]. The hydroxyl-bearing carbon at C-3 appears in the typical range for secondary alcohols, around 70-80 parts per million [20].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple quantum coherence experiments, have been employed to establish connectivity patterns and confirm structural assignments [16] [20]. These advanced spectroscopic methods provide unambiguous evidence for the proposed molecular structure and stereochemistry [3].

Mass Spectrometry Data

Mass spectrometric analysis of alpha-Peltoboykinolic acid confirms its molecular weight of 456 atomic mass units, consistent with the molecular formula C₃₀H₄₈O₃ [31]. High-resolution mass spectrometry provides accurate mass measurements that support the proposed elemental composition [36]. The fragmentation patterns observed in electron impact ionization reveal characteristic losses typical of pentacyclic triterpenoids [36].

The molecular ion peak appears prominently in the mass spectrum, with additional fragment ions corresponding to the loss of water molecules and carboxylic acid functionality [36]. These fragmentation patterns provide structural information and serve as fingerprints for compound identification [29]. Electrospray ionization mass spectrometry has also been employed for molecular weight confirmation and structural characterization [11].

Infrared Spectroscopy Profile

The infrared spectrum of alpha-Peltoboykinolic acid exhibits characteristic absorption bands that confirm the presence of key functional groups [22]. The broad absorption band around 3300-3500 wavenumbers corresponds to the hydroxyl group stretching vibration [21] [22]. The carboxylic acid functionality is evidenced by a strong carbonyl stretching vibration around 1710 wavenumbers and broad O-H stretching absorption between 2500-3300 wavenumbers [21] [23].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, characteristic of the aliphatic framework [22]. The fingerprint region below 1500 wavenumbers contains multiple absorption bands corresponding to carbon-carbon stretching and bending vibrations specific to the pentacyclic structure [21] [22].

Chemical Reactivity and Acid-Base Properties

alpha-Peltoboykinolic acid exhibits typical chemical reactivity patterns associated with carboxylic acid and secondary alcohol functional groups [39]. The carboxylic acid moiety demonstrates standard acid-base behavior, capable of forming salts with appropriate bases and undergoing esterification reactions [25]. The compound can participate in hydrogen bonding interactions due to both hydroxyl and carboxyl functionalities [30].

The secondary hydroxyl group at C-3 is susceptible to oxidation reactions, potentially forming the corresponding ketone derivative [39]. This reactivity has been exploited in structure-activity relationship studies and chemical modification experiments [30]. The compound also undergoes typical carboxylic acid reactions including amide formation and reduction to the corresponding alcohol [39].

Triterpenoid Biosynthetic Pathway

Alpha-peltoboykinolic acid belongs to the pentacyclic triterpenoid family and is biosynthesized through the well-characterized triterpenoid biosynthetic pathway. This complex metabolic route involves the sequential action of multiple enzymes that convert simple acetyl-coenzyme A precursors into structurally diverse triterpenoid compounds [1] [2]. The biosynthetic pathway operates primarily through the mevalonate pathway in the cytosol and endoplasmic reticulum, which provides the fundamental building blocks for all triterpenoid synthesis [3] [4].

The initial phase of triterpenoid biosynthesis begins with the condensation of acetyl-coenzyme A molecules to form the key intermediate isopentenyl diphosphate [5] [3]. This process involves eleven sequential enzymatic reactions, each catalyzed by specific enzymes with distinct subcellular localizations and regulatory mechanisms [1] [2]. The pathway initiates with acetyl-coenzyme A acetyltransferase catalyzing the formation of acetoacetyl-coenzyme A, followed by hydroxymethylglutaryl-coenzyme A synthase producing the crucial intermediate hydroxymethylglutaryl-coenzyme A [3] [4].

The rate-limiting step in this pathway is catalyzed by hydroxymethylglutaryl-coenzyme A reductase, which converts hydroxymethylglutaryl-coenzyme A to mevalonate [3] [4]. This enzyme is subject to extensive regulatory control and represents a critical control point for triterpenoid biosynthesis. Subsequent phosphorylation reactions catalyzed by mevalonate kinase and phosphomevalonate kinase generate mevalonate-5-diphosphate, which is then decarboxylated by mevalonate diphosphate decarboxylase to produce isopentenyl diphosphate [5] [3].

The formation of dimethylallyl diphosphate from isopentenyl diphosphate by isopentenyl diphosphate isomerase provides the essential five-carbon building blocks for terpenoid synthesis [5] [6]. These units are then condensed by farnesyl diphosphate synthase to generate farnesyl diphosphate, which serves as the immediate precursor for squalene synthesis [2] [3]. Squalene synthase catalyzes the formation of the thirty-carbon squalene molecule through the condensation of two farnesyl diphosphate units [2] [7].

Enzymatic Mechanisms in Formation

The cyclization of 2,3-oxidosqualene to pentacyclic triterpenoids represents one of the most remarkable enzymatic transformations in natural product biosynthesis [2] [8]. This process is initiated by squalene epoxidase, which converts squalene to 2,3-oxidosqualene through the introduction of an epoxide group at the 2,3-position [2] [7]. The enzyme utilizes molecular oxygen and nicotinamide adenine dinucleotide phosphate as cofactors to catalyze this stereospecific oxidation reaction [7] [9].

Oxidosqualene cyclases represent the key enzymes responsible for the cyclization of 2,3-oxidosqualene into diverse triterpenoid skeletons [2] [10]. These enzymes catalyze the acid-initiated cyclization through a series of carbocation intermediates that undergo methyl and hydride shifts to generate the final pentacyclic structure [2] [8]. The cyclization process begins with the protonation of the epoxide oxygen, leading to the formation of a carbocation that initiates a cascade of ring-forming reactions [2] [10].

The formation of alpha-peltoboykinolic acid specifically involves an oxidosqualene cyclase that directs the cyclization toward the ursane-type skeleton [11] [12]. This enzyme exhibits remarkable selectivity in controlling the stereochemistry and regioselectivity of the cyclization process, ensuring the formation of the characteristic ursane backbone with the appropriate stereochemical configuration [2] [10]. The enzyme active site contains conserved amino acid residues that guide the folding of the linear 2,3-oxidosqualene substrate into the appropriate conformation for cyclization [2] [8].

Subsequent modifications of the basic triterpenoid skeleton are catalyzed by cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions [13] [14]. These enzymes utilize molecular oxygen and require electron transfer from nicotinamide adenine dinucleotide phosphate through cytochrome P450 reductase to activate the iron-containing heme prosthetic group [13] [15]. The cytochrome P450 enzymes involved in alpha-peltoboykinolic acid biosynthesis specifically hydroxylate the C-3 position to generate the characteristic 3-beta-hydroxyl group found in this compound [11] [16].

Botanical Sources

Astilbe Species (Astilbe chinensis, Astilbe koreana, Astilbe rubra)

The genus Astilbe represents the primary natural source of alpha-peltoboykinolic acid, with multiple species documented to contain this triterpenoid compound [17] [11] [18]. Astilbe chinensis, commonly known as Chinese astilbe, is a perennial herbaceous plant native to China and Korea that has been extensively studied for its triterpenoid content [18] [19]. The rhizomes of this species contain substantial quantities of alpha-peltoboykinolic acid, along with related compounds such as beta-peltoboykinolic acid and other pentacyclic triterpenoids [18] [19].

Astilbe koreana has been identified as a particularly rich source of alpha-peltoboykinolic acid, with bioassay-guided fractionation studies demonstrating significant protein tyrosine phosphatase 1B inhibitory activity [11] [16]. The methanol extract of Astilbe koreana rhizomes yielded alpha-peltoboykinolic acid with an inhibitory concentration value of 4.9 micromolar against protein tyrosine phosphatase 1B [11] [16]. This species, native to Korea, grows in mountainous regions and has been traditionally used in folk medicine for various therapeutic applications [11] [20].

Astilbe rubra represents another important source of alpha-peltoboykinolic acid and has been the subject of detailed phytochemical investigations [17] [21]. This species, distributed throughout Korea and parts of China, accumulates alpha-peltoboykinolic acid primarily in the rhizome tissues, although the compound has also been detected in aerial parts [17] [22]. The whole plant extract of Astilbe rubra has demonstrated significant biological activities, including anti-fibrotic and anti-inflammatory properties attributed to its triterpenoid content [17] [21].

The distribution pattern of alpha-peltoboykinolic acid within Astilbe species shows tissue-specific accumulation, with the highest concentrations typically found in underground storage organs [17] [11]. This distribution pattern suggests that these compounds may serve protective functions against soil-borne pathogens or play roles in plant defense mechanisms [23] [24]. The seasonal variation in alpha-peltoboykinolic acid content has been observed in some Astilbe species, with peak concentrations occurring during specific developmental stages [25] [26].

Peltoboykinia Species

The genus Peltoboykinia, closely related to Astilbe within the Saxifragaceae family, represents another significant botanical source of alpha-peltoboykinolic acid [12] [27]. Peltoboykinia watanabii, endemic to Japan, has been documented to contain alpha-peltoboykinolic acid in its aerial parts and rhizome tissues [12] [27]. This species grows in mountainous regions and demonstrates the widespread distribution of alpha-peltoboykinolic acid within the Saxifragaceae family [12] [18].

The chemical profile of Peltoboykinia species shows remarkable similarity to that of Astilbe species, suggesting common biosynthetic pathways and evolutionary relationships [12] [27]. The presence of alpha-peltoboykinolic acid in Peltoboykinia watanabii has been confirmed through spectroscopic analysis and comparison with authentic standards [12] [27]. This species accumulates the compound primarily in the rhizome tissues, consistent with the distribution pattern observed in related genera [12] [18].

Mukdenia rossii and Other Sources

Mukdenia rossii, formerly classified as Aceriphyllum rossii, represents an additional source of alpha-peltoboykinolic acid within the Saxifragaceae family [28] [29]. This species, native to China and Korea, is characterized by distinctive fan-shaped leaves and white star-shaped flowers [28] [30]. The rhizome tissues of Mukdenia rossii contain alpha-peltoboykinolic acid along with other related triterpenoids, contributing to the overall chemical diversity of this genus [28] [29].

Aceriphyllum rossii has been reported to contain alpha-peltoboykinolic acid in its aerial parts, demonstrating the compound's presence across multiple genera within the Saxifragaceae family [27] [28]. The isolation and characterization of alpha-peltoboykinolic acid from this species has provided additional evidence for the biosynthetic capabilities of Saxifragaceae plants to produce complex pentacyclic triterpenoids [27] [28].

The occurrence of alpha-peltoboykinolic acid in these diverse botanical sources suggests that the biosynthetic machinery for its production is well-conserved within the Saxifragaceae family [12] [27]. This conservation implies that the compound may serve important biological functions, such as plant defense against pathogens or adaptation to specific environmental conditions [23] [24]. The taxonomic distribution also provides insights into the evolutionary origins of the biosynthetic pathways responsible for alpha-peltoboykinolic acid production [12] [18].

Quantitative Distribution in Plant Tissues

The quantitative distribution of alpha-peltoboykinolic acid within plant tissues exhibits distinct patterns that reflect the compound's biosynthetic regulation and functional roles [31] [32]. Comparative transcriptome analysis of different plant tissues has revealed that the expression of genes involved in triterpenoid biosynthesis shows tissue-specific patterns, with the highest expression levels typically observed in storage organs such as rhizomes and roots [31] [32].

In Astilbe species, the concentration of alpha-peltoboykinolic acid varies significantly among different plant tissues, with rhizomes containing the highest levels followed by stems and leaves [31] [32]. This distribution pattern corresponds to the expression levels of key biosynthetic enzymes, including squalene epoxidase and oxidosqualene cyclases, which show enhanced expression in underground tissues [31] [32]. The differential expression of cytochrome P450 enzymes and uridine diphosphate glycosyltransferases also contributes to the tissue-specific accumulation patterns observed for alpha-peltoboykinolic acid [31] [32].

Seasonal variation in alpha-peltoboykinolic acid content has been documented across multiple plant species, with concentrations fluctuating in response to developmental stage and environmental conditions [33] [25]. Studies on related species have shown that triterpenoid content can vary by several-fold throughout the growing season, with peak concentrations often coinciding with periods of active growth or stress response [33] [26]. These seasonal fluctuations suggest that environmental factors and physiological processes regulate the biosynthesis and accumulation of alpha-peltoboykinolic acid [33] [25].

The cellular localization of alpha-peltoboykinolic acid within plant tissues shows preferential accumulation in specific cell types and subcellular compartments [34] [35]. Histochemical studies have revealed that triterpenoids accumulate primarily in specialized secretory structures, including resin ducts and intercellular spaces [34] [35]. At the subcellular level, alpha-peltoboykinolic acid is likely stored in lipid bodies or vacuolar compartments, consistent with its lipophilic nature and proposed storage functions [34] [35].

Environmental Factors Affecting Biosynthesis

Environmental conditions play a crucial role in regulating the biosynthesis and accumulation of alpha-peltoboykinolic acid in plant tissues [36] [37]. Temperature represents one of the most significant environmental factors influencing triterpenoid production, with both high and low temperatures affecting gene expression and enzymatic activity [38] [39]. Low temperatures generally stimulate triterpenoid biosynthesis as part of the plant's cold stress response, while excessive heat can inhibit the pathway through the downregulation of key enzymes [38] [39].

Light intensity and quality significantly influence the expression of genes involved in triterpenoid biosynthesis [40] [41]. Enhanced light conditions promote photosynthetic activity, providing increased carbon and energy resources for secondary metabolite production [40] [37]. Ultraviolet radiation has been shown to stimulate triterpenoid biosynthesis through the activation of stress response pathways, leading to increased accumulation of protective compounds including alpha-peltoboykinolic acid [36] [40].

Water availability represents another critical environmental factor affecting triterpenoid biosynthesis [36] [25]. Drought stress generally enhances the production of triterpenoids as part of the plant's adaptive response to water limitation [36] [25]. This response involves the upregulation of key biosynthetic genes and the allocation of resources toward the production of stress-protective compounds [36] [37]. Conversely, excessive moisture can lead to reduced triterpenoid accumulation due to decreased stress pressure and altered metabolic priorities [25] [24].

Heavy metal exposure and other abiotic stresses can significantly modulate triterpenoid biosynthesis through elicitation responses [36] [42]. Silver and cadmium ions have been demonstrated to stimulate the secretion of triterpenoid saponins from plant tissues while affecting the overall balance between sterol and pentacyclic triterpenoid production [36] [42]. These responses involve complex regulatory networks that integrate stress perception with metabolic reprogramming [36] [37].

XLogP3

7.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 g/mol

Monoisotopic Mass

456.36034539 g/mol

Heavy Atom Count

33

Dates

Last modified: 02-18-2024

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